6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
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Overview
Description
6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound with a unique structure that combines an oxazole ring fused with a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate oxidizing agent to yield the desired oxazolo[3,4-d]pyridazinone .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-methylisoxazolo[3,4-d]pyridazin-7-one
- 3-Methyl-4-(3-nitrophenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Uniqueness
6-Methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research .
Properties
CAS No. |
25505-98-0 |
---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C12H9N3O2/c1-15-12(16)11-9(7-17-14-11)10(13-15)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
XTNGCLPUGZJGOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NOC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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